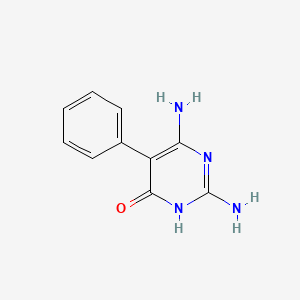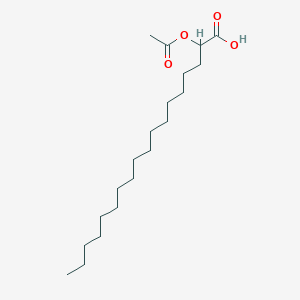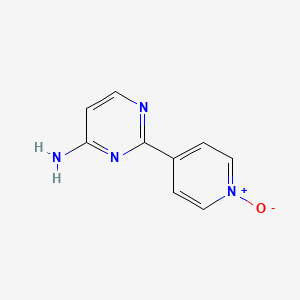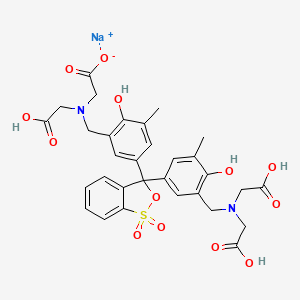![molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5](/img/no-structure.png)
N-[Ethoxy(phenyl)phosphoryl]-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Ethoxy(phenyl)phosphoryl]-L-histidine is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an ethoxy and phenyl group, and linked to the amino acid L-histidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-histidine typically involves the reaction of L-histidine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkoxy or amino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[Ethoxy(phenyl)phosphoryl]-L-histidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-histidine involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition or modification of protein function. The ethoxy and phenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl diphenylphosphinate
- Diphenylphosphinic acid ethyl ester
- Ethyl bis(phenyl)phosphinate
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-histidine is unique due to the presence of the L-histidine moiety, which imparts specific biological activity and potential therapeutic applications. The combination of the phosphoryl group with the amino acid structure distinguishes it from other similar organophosphorus compounds, enhancing its versatility and functionality in various research and industrial applications.
Propiedades
Número CAS |
918794-05-5 |
|---|---|
Fórmula molecular |
C14H18N3O4P |
Peso molecular |
323.28 g/mol |
Nombre IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1 |
Clave InChI |
LJIUIJXOCWSKJS-JHAYDQECSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
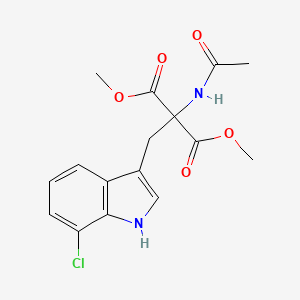

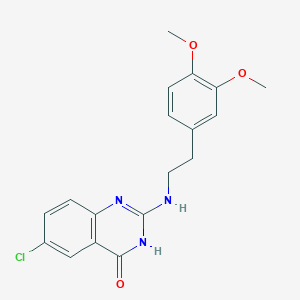



![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

